
beta-D-Galp-(1->3)-beta-D-GalpNAc
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Beta-D-Galp-(1->3)-beta-D-GalpNAc: is a compound composed of two sugar units: D-galactopyranose and N-acetyl-D-galactopyranosamine . These sugars are connected by a (1→3) glycosidic linkage at the non-reducing end. The structure of this disaccharide is as follows:
β-D-Galp-(1→3)-β-D-GalpNAc
Méthodes De Préparation
Synthetic Routes: The synthesis of beta-D-Galp-(1->3)-beta-D-GalpNAc involves several steps. One common approach is the glycosylation of a suitable acceptor molecule with an activated galactose donor. The glycosylation reaction can be catalyzed by enzymes or achieved through chemical methods.
Reaction Conditions:Donor Activation: The galactose donor (usually protected as a glycosyl donor) is activated using reagents such as or .
Glycosylation: The activated donor reacts with the acceptor (usually N-acetyl-D-galactosamine) under controlled conditions (solvent, temperature, and time).
Deprotection: After glycosylation, protective groups are removed to yield the final compound.
Industrial Production: Industrial production methods may involve enzymatic processes, fermentation, or chemical synthesis. specific details on large-scale production are proprietary and may vary among manufacturers.
Analyse Des Réactions Chimiques
Reactions: Beta-D-Galp-(1->3)-beta-D-GalpNAc can participate in various reactions:
Oxidation: It may undergo oxidation at specific functional groups.
Reduction: Reduction reactions can modify its structure.
Substitution: Substitution reactions can replace specific atoms or groups.
Glycosylation: It can serve as a glycosyl donor or acceptor in further glycosylation reactions.
Oxidation: Reagents like are used for selective oxidation.
Reduction: or with a suitable catalyst can reduce specific functional groups.
Substitution: Various reagents (e.g., , , or ) can be employed.
Glycosylation: Enzymes (such as glycosyltransferases) or chemical catalysts facilitate glycosylation.
Major Products: The major products depend on the specific reactions and conditions applied. These could include modified disaccharides, glycoconjugates, or derivatives.
Applications De Recherche Scientifique
Beta-D-Galp-(1->3)-beta-D-GalpNAc finds applications in:
Immunology: It serves as an (a specific site on an antigen) recognized by antibodies.
Cancer Research: Its presence on cell surfaces influences cell adhesion and signaling.
Glycobiology: Understanding its role in glycan structures and interactions.
Mécanisme D'action
The exact mechanism of action remains an active area of research. its involvement in cell recognition, immune responses, and cell signaling pathways is well-documented.
Comparaison Avec Des Composés Similaires
Beta-D-Galp-(1->3)-beta-D-GalpNAc is unique due to its specific glycosidic linkage. Similar compounds include:
Beta-D-Galp-(1->3)-alpha-D-GalpNAc: A related disaccharide with an alpha linkage.
Beta-D-Galp-(1->3)-D-GalpNAc: Another isomer with a different stereochemistry.
Propriétés
Formule moléculaire |
C14H25NO11 |
|---|---|
Poids moléculaire |
383.35 g/mol |
Nom IUPAC |
N-[(2R,3R,4R,5R,6R)-2,5-dihydroxy-6-(hydroxymethyl)-4-[(2R,3R,4S,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-3-yl]acetamide |
InChI |
InChI=1S/C14H25NO11/c1-4(18)15-7-12(9(20)6(3-17)24-13(7)23)26-14-11(22)10(21)8(19)5(2-16)25-14/h5-14,16-17,19-23H,2-3H2,1H3,(H,15,18)/t5-,6-,7-,8+,9+,10+,11-,12-,13-,14+/m1/s1 |
Clé InChI |
HMQPEDMEOBLSQB-UFLFEMAHSA-N |
SMILES isomérique |
CC(=O)N[C@@H]1[C@H]([C@H]([C@H](O[C@H]1O)CO)O)O[C@H]2[C@@H]([C@H]([C@H]([C@H](O2)CO)O)O)O |
SMILES canonique |
CC(=O)NC1C(C(C(OC1O)CO)O)OC2C(C(C(C(O2)CO)O)O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


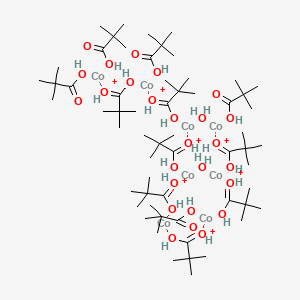

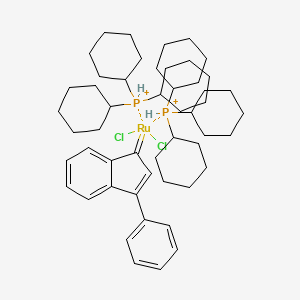
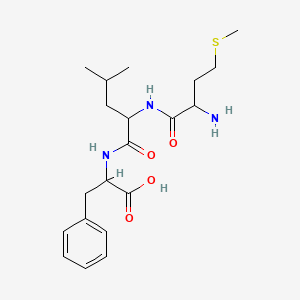
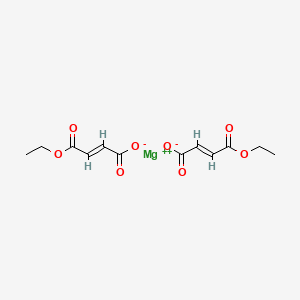




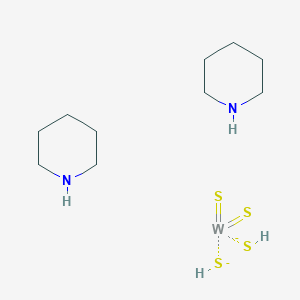

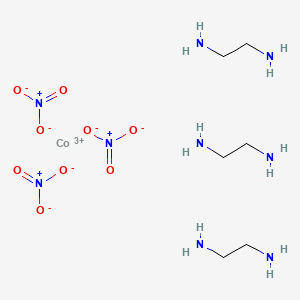

![(S)-N-Butyl-1-[(S)-2-((E)-2-hydroxybenzylideneamino)-3-methylbutanoyl]pyrrolidine-2-carboxamide](/img/structure/B12059259.png)
